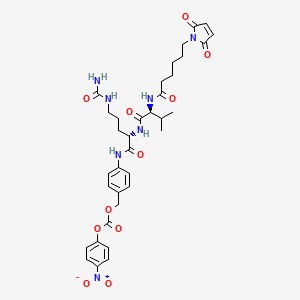

Mc-Val-Cit-PABC-PNP

Vue d'ensemble

Description

Le composé Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate, communément appelé MC-VC-PAB-PNP, est un lieur peptidique clivable par la cathepsine utilisé dans la synthèse des conjugués anticorps-médicaments (CAD). Ce composé joue un rôle crucial dans les thérapies anticancéreuses ciblées en liant les anticorps aux médicaments cytotoxiques, ce qui permet la délivrance sélective de ces médicaments aux cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate implique plusieurs étapes :

Formation de Maleimidocaproyl-L-valine-L-citrulline : Cette étape implique la réaction de la L-valine et de la L-citrulline en milieu acide pour former un dipeptide, qui est ensuite mis à réagir avec le maleimidocaproyl pour former l’intermédiaire souhaité.

Couplage avec l’alcool p-aminobenzylique : L’intermédiaire est ensuite couplé à l’alcool p-aminobenzylique par une réaction d’estérification.

Formation du carbonate de p-nitrophényle : Enfin, le composé est mis à réagir avec le carbonate de p-nitrophényle pour former le produit final.

Méthodes de production industrielle

La production industrielle du Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate implique généralement une synthèse à grande échelle à l’aide de synthétiseurs peptidiques automatisés. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures de contrôle qualité strictes en place pour garantir la cohérence et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

Le Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate subit plusieurs types de réactions chimiques :

Clivage par les cathepsines : Ce composé est spécifiquement conçu pour être clivé par les cathepsines, une famille de protéases, qui libère le médicament cytotoxique du conjugué anticorps-médicament.

Hydrolyse : Les liaisons esters du composé peuvent être hydrolysées en milieu acide ou basique.

Réactifs et conditions courants

Cathepsines : Ces protéases sont couramment utilisées pour cliver le lieur peptidique dans les systèmes biologiques.

Milieux acide ou basique : Les réactions d’hydrolyse sont généralement effectuées en milieu acide ou basique pour briser les liaisons esters.

Principaux produits formés

Médicament cytotoxique : Lors du clivage par les cathepsines, le médicament cytotoxique est libéré du conjugué anticorps-médicament.

Fragments peptidiques : L’hydrolyse des liaisons esters entraîne la formation de fragments peptidiques.

Applications de recherche scientifique

Le Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Synthesis Methodologies

Recent advancements in the synthesis of Mc-Val-Cit-PABC-PNP have focused on improving yield and reducing complications such as epimerization. A notable method reported involves the use of l-citrulline and an aminobenzyl alcohol spacer, yielding high purity and stability .

Key Synthesis Steps:

- Starting Materials : l-Citrulline, Fmoc-Val-OSu.

- Reagents : Triethylamine, DMF (Dimethylformamide).

- Conditions : Reaction at room temperature with subsequent purification via HPLC.

The modified synthesis route has shown to produce the linker with yields exceeding 95% as a single diastereomer, demonstrating scalability for industrial applications .

Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized in ADCs to enhance the delivery of cytotoxic agents directly to cancer cells. The linker’s stability in circulation allows for prolonged half-lives, thereby increasing the likelihood of effective tumor targeting.

- Case Study : The ADC brentuximab vedotin utilizes a similar linker structure (vc-MMAE) and has been approved for treating CD30-positive malignancies. This highlights the clinical relevance of linkers like this compound in therapeutic applications .

Biodistribution Studies

Recent studies employing mass spectrometry have analyzed the biodistribution of ADCs containing this compound. These studies reveal that the linker contributes to favorable pharmacokinetics, ensuring that drug release occurs predominantly within tumor tissues rather than healthy cells .

Comparative Efficacy Studies

Research comparing different linker systems has shown that ADCs incorporating this compound exhibit superior therapeutic indices compared to traditional linkers. For instance, modifications to enhance hydrophilicity have led to improved drug-to-antibody ratios and reduced premature payload release .

Data Tables

| Parameter | This compound | vc-MMAE | SMCC-DM1 |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Drug-to-Antibody Ratio | 4-6 | 3-4 | 2 |

| Clinical Approval | Yes | Yes | Yes |

| Tumor Targeting Efficacy | High | Moderate | Low |

Mécanisme D'action

Le mécanisme d’action du Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate implique son clivage par les cathepsines, qui sont des protéases que l’on trouve dans les lysosomes. Après clivage, le médicament cytotoxique est libéré du conjugué anticorps-médicament, ce qui lui permet d’exercer ses effets sur les cellules cancéreuses cibles. Les cibles moléculaires et les voies impliquées comprennent la liaison de l’anticorps à des antigènes spécifiques à la surface des cellules cancéreuses, suivie d’une internalisation et d’une dégradation lysosomale .

Comparaison Avec Des Composés Similaires

Le Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate est unique en son genre par sa capacité à être clivé par les cathepsines, ce qui en fait un lieur idéal pour les conjugués anticorps-médicaments. Les composés similaires comprennent :

Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (BPF) : Il s’agit d’une version de qualité BPF (Bonnes pratiques de fabrication) du composé, utilisée pour des applications cliniques.

Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (non-BPF) : Cette version est utilisée à des fins de recherche.

Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (en vrac) : Cette version est utilisée pour la production industrielle à grande échelle.

Ces composés similaires partagent la même structure de base, mais diffèrent par leur utilisation prévue et leurs normes de production.

Activité Biologique

Mc-Val-Cit-PABC-PNP is a cathepsin cleavable linker widely used in the development of antibody-drug conjugates (ADCs). Its unique properties allow for targeted drug delivery, which enhances therapeutic efficacy while minimizing systemic toxicity. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: CHNO

- Molecular Weight: 737.756 g/mol

- Solubility: Soluble in DMSO and corn oil, with a concentration of 5 mg/mL (6.78 mM) .

Mechanism of Action:

this compound functions by being cleaved specifically by cathepsin B, an enzyme predominantly present in lysosomes. Upon cleavage, the drug payload is released within the target cells, enhancing the selectivity and potency of ADCs .

Stability and Cleavage

Research indicates that this compound exhibits high stability in plasma, which is crucial for its application in ADCs. In studies involving mouse models, the stability half-lives were reported as 6.0 days in mice and 9.6 days in monkeys . This stability is essential for ensuring that the linker remains intact until it reaches the target site.

Table 1: Stability Data of this compound

| Species | Half-Life (Days) |

|---|---|

| Mouse | 6.0 |

| Monkey | 9.6 |

Efficacy in Antibody-Drug Conjugates

This compound has been incorporated into various ADC formulations, demonstrating significant anti-tumor activity. For instance, an ADC utilizing this linker showed enhanced cytotoxic effects against HER2-positive breast cancer cells compared to those using traditional linkers .

Case Study: Anti-HER2 ADC

- Payload: MMAE (Monomethyl auristatin E)

- Cell Line: HER2+ BT474

- Results:

Comparative Analysis with Other Linkers

To understand the advantages of this compound, it is essential to compare its performance with other commonly used linkers.

Table 2: Comparison of Linker Performance

| Linker Type | Stability (Days) | Cytotoxicity (IC₅₀ nM) | Specificity |

|---|---|---|---|

| This compound | 6.0 - 9.6 | 12 at 12 nM | High |

| SMCC | Low | Varies | Moderate |

| Val-Cit | Moderate | Varies | Moderate |

Research Findings

Recent studies have highlighted the versatility of this compound in various therapeutic contexts:

- Antibody-Drug Conjugate Development: The linker has been successfully utilized in multiple ADCs targeting different cancers, showcasing its adaptability and effectiveness .

- Preclinical Models: Investigations using xenograft mouse models have confirmed that ADCs with this linker maintain stability and exhibit significant tumor reduction compared to controls .

Propriétés

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSPJPGXSALJRR-DHIFEGFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100278 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-81-5 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mc-Val-cit-pab-pnp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159857815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MC-Val-Cit-PAB-PNP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7B3AFP6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.